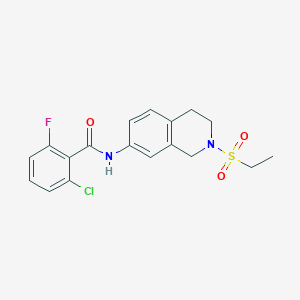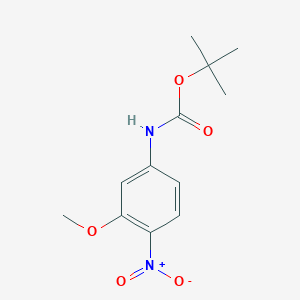![molecular formula C26H28N4O3S B3018927 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1261009-20-4](/img/structure/B3018927.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrrolopyrimidin core, a thioacetamide linkage, and substituted phenyl rings suggests potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods, as seen in the creation of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiol compounds . These methods typically involve stepwise reactions that introduce various functional groups to a core structure. The synthesis of similar pyrimidine derivatives has been achieved through reactions with phosgene, leading to chlorinated pyrimidinones . Although the exact synthesis of the compound is not detailed, these papers suggest that a similar approach could be employed, possibly involving the use of phosgene or related reagents to construct the pyrrolopyrimidin core.
Molecular Structure Analysis
The molecular structure of related compounds features a folded conformation around the methylene carbon of the thioacetamide bridge, with the pyrimidine ring inclined at significant angles to the benzene ring . This conformation is stabilized by intramolecular hydrogen bonding. Such a conformation could be expected in the compound of interest, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of anticancer properties. For instance, acetamide derivatives of oxadiazole-thiol have been synthesized and screened for cytotoxicity against various cancer cell lines . The reactivity of the compound may also be influenced by the presence of the thioacetamide group, which is known to participate in various chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, related compounds exhibit properties that can be characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The influence of methoxyphenyl substitution on the acetamide scaffold has been shown to modulate the antagonistic profile of adenosine receptor ligands, indicating that the substitution pattern can significantly affect the compound's activity .
Scientific Research Applications
Anticancer Activity
A study highlighted the synthesis of certain acetamide derivatives, including those structurally related to the compound , showing potential as anticancer agents. One compound from this series exhibited significant cancer cell growth inhibition against various cancer cell lines, suggesting a potential application in cancer research and therapy (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Properties
Another study synthesized novel derivatives, including thiazolopyrimidines, derived from similar compounds. These were tested as cyclooxygenase inhibitors, displaying significant anti-inflammatory and analgesic activities. Some compounds showed higher COX-2 selectivity and were comparable to standard drugs in their effects (Abu‐Hashem et al., 2020).
Radioligand Imaging in PET
A related compound, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, was developed as a selective ligand for the translocator protein with potential applications in positron emission tomography (PET) imaging. This suggests that derivatives of the compound could be relevant in neuroimaging and the study of neurological disorders (Dollé et al., 2008).
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of acetamide derivatives, indicating potential applications in combating bacterial and fungal infections. These compounds were synthesized and tested against various microbial strains, showing effectiveness comparable to standard antimicrobial agents (Hossan et al., 2012).
properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-4-5-13-30-25(32)24-23(19(15-27-24)18-9-7-6-8-10-18)29-26(30)34-16-22(31)28-20-14-17(2)11-12-21(20)33-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFPPGHSDQDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
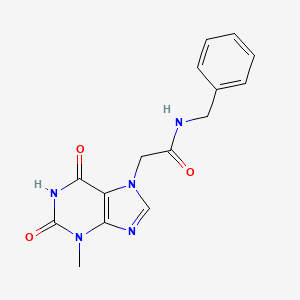
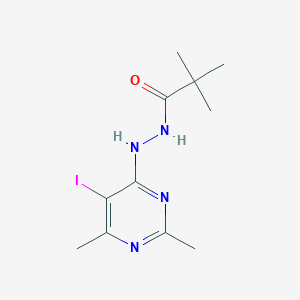
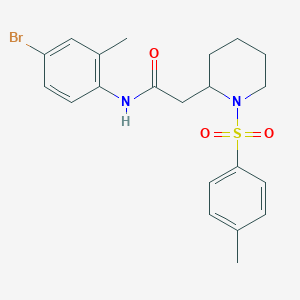
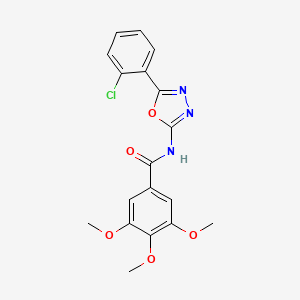
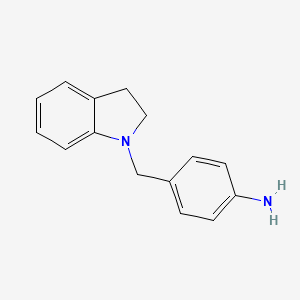
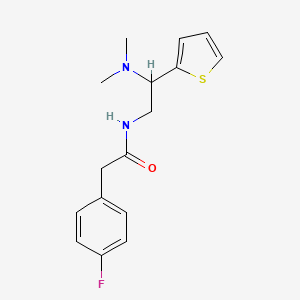
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)
![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
